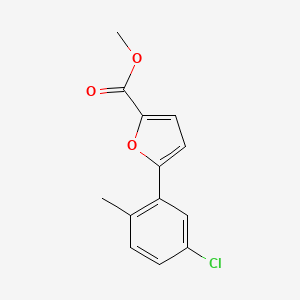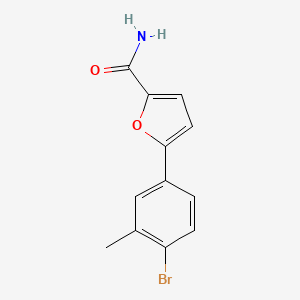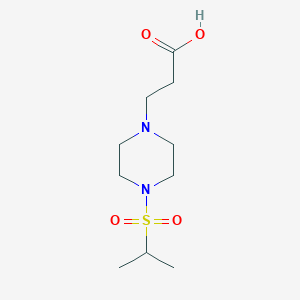
3-(4-(Isopropylsulfonyl)piperazin-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(Isopropylsulfonyl)piperazin-1-yl)propanoic acid is a chemical compound with the molecular formula C10H20N2O4S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Isopropylsulfonyl)piperazin-1-yl)propanoic acid typically involves the reaction of piperazine with isopropylsulfonyl chloride, followed by the addition of propanoic acid. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization, distillation, or chromatography would be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(Isopropylsulfonyl)piperazin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
3-(4-(Isopropylsulfonyl)piperazin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an antifungal or antibacterial agent.
Industry: Utilized in the development of new materials, such as polymers or resins, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(4-(Isopropylsulfonyl)piperazin-1-yl)propanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring can also interact with various biological receptors, modulating their function. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Piperazin-1-yl)propanoic acid: Lacks the isopropylsulfonyl group, making it less reactive in certain chemical reactions.
3-(4-Methylpiperazin-1-yl)propanoic acid: Contains a methyl group instead of an isopropylsulfonyl group, leading to different chemical and biological properties.
Imidazolepropionic acid: Contains an imidazole ring instead of a piperazine ring, resulting in different reactivity and applications.
Uniqueness
3-(4-(Isopropylsulfonyl)piperazin-1-yl)propanoic acid is unique due to the presence of the isopropylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.
Propriétés
Formule moléculaire |
C10H20N2O4S |
|---|---|
Poids moléculaire |
264.34 g/mol |
Nom IUPAC |
3-(4-propan-2-ylsulfonylpiperazin-1-yl)propanoic acid |
InChI |
InChI=1S/C10H20N2O4S/c1-9(2)17(15,16)12-7-5-11(6-8-12)4-3-10(13)14/h9H,3-8H2,1-2H3,(H,13,14) |
Clé InChI |
KGOIINLXSQWVIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)N1CCN(CC1)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


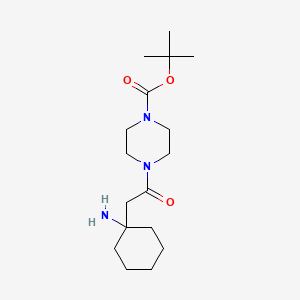

![1-Cyclopropyl-2-phenyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11807354.png)
![2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11807359.png)

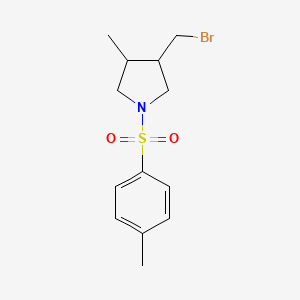
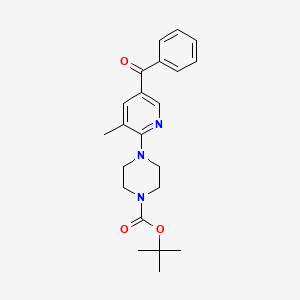

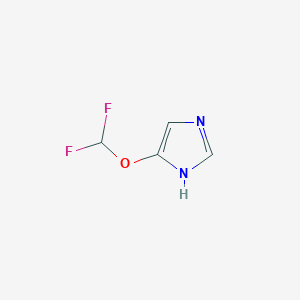
![4-Chloro-N-isobutylbenzo[d]isoxazol-3-amine](/img/structure/B11807395.png)
